molecular formula C21H19N3O3 B2595977 N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1286698-36-9

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide

Número de catálogo: B2595977
Número CAS: 1286698-36-9
Peso molecular: 361.401
Clave InChI: FGXDFWARNYHFKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C21H19N3O3 and its molecular weight is 361.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound with significant potential in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzoxazepine moiety fused with a pyrrole ring. Its molecular formula is C18H20N2O2C_{18}H_{20}N_{2}O_{2}, with a molecular weight of approximately 296.37 g/mol. The IUPAC name reflects its intricate functional groups and stereochemistry.

PropertyValue
Molecular FormulaC18H20N2O2C_{18}H_{20}N_{2}O_{2}
Molecular Weight296.37 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and coupling reactions. Key steps may include:

  • Formation of the Benzoxazepine Ring : This can be achieved through the cyclization of appropriate precursors under acidic conditions.
  • Pyrrole Ring Formation : The introduction of the pyrrole moiety may involve reactions with suitable amines or carboxylic acids.
  • Final Coupling : The final product is obtained through amide bond formation between the benzoxazepine and pyrrole components.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer or neurodegenerative disorders.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors (e.g., serotonin or dopamine receptors), influencing neurotransmission and potentially providing benefits in psychiatric conditions.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines (e.g., HeLa and MCF7), indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for treating neurodegenerative diseases .
  • Anti-inflammatory Properties : Preliminary data indicate that this compound can reduce inflammation markers in animal models of arthritis .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Diabetes Treatment

Research indicates that derivatives of the benzoxazepine structure, including N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide, exhibit properties that may be beneficial in treating diabetes. Specifically, compounds in this class have been shown to influence glucose metabolism and insulin sensitivity. A patent (EP2247587B1) discusses the utility of such compounds in the treatment and prevention of Type 1 and Type 2 diabetes .

1.2 Anti-Cancer Activity

The compound's structural features suggest potential anti-cancer activity. Studies on related benzodiazepine derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Such compounds are being evaluated for their ability to enhance the therapeutic effects of existing chemotherapeutic agents .

In Vitro Studies

In vitro studies have shown that similar compounds can inhibit key enzymes involved in glucose metabolism. For example:

Compound NameTarget EnzymeEffect
Benzoxazepine Derivative ADipeptidyl peptidase IV (DPP-IV)Inhibition
Benzodiazepine Derivative BProtein kinase B (AKT)Activation

These findings highlight the potential for this compound to influence metabolic pathways relevant to diabetes management.

Propiedades

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-23-12-13-27-19-9-6-16(14-18(19)21(23)26)22-20(25)15-4-7-17(8-5-15)24-10-2-3-11-24/h2-11,14H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXDFWARNYHFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.